molecular formula C14H14ClN3OS B4847285 (5-CHLORO-2-THIENYL)[4-(2-PYRIDYL)PIPERAZINO]METHANONE

(5-CHLORO-2-THIENYL)[4-(2-PYRIDYL)PIPERAZINO]METHANONE

Cat. No.: B4847285
M. Wt: 307.8 g/mol
InChI Key: HPJNHJOOEPMERW-UHFFFAOYSA-N
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Description

(5-CHLORO-2-THIENYL)[4-(2-PYRIDYL)PIPERAZINO]METHANONE is a complex organic compound that features a combination of a thienyl group, a pyridyl group, and a piperazino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-CHLORO-2-THIENYL)[4-(2-PYRIDYL)PIPERAZINO]METHANONE typically involves multi-step organic reactions. One common method includes the coupling of 5-chloro-2-thiophenecarboxylic acid with 4-(2-pyridyl)piperazine under specific conditions. The reaction may require the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(5-CHLORO-2-THIENYL)[4-(2-PYRIDYL)PIPERAZINO]METHANONE can undergo various chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom on the thienyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like m-CPBA (meta-chloroperoxybenzoic acid) can be used for oxidation reactions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce nitro groups.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thienyl group can yield sulfoxides or sulfones, while substitution of the chlorine atom can result in various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, (5-CHLORO-2-THIENYL)[4-(2-PYRIDYL)PIPERAZINO]METHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structure may allow it to bind to specific proteins or enzymes, making it a valuable tool for drug discovery.

Medicine

In medicinal chemistry, this compound may serve as a lead compound for the development of new therapeutic agents. Its potential biological activity can be optimized through structural modifications.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique combination of functional groups allows for the design of materials with tailored characteristics.

Mechanism of Action

The mechanism of action of (5-CHLORO-2-THIENYL)[4-(2-PYRIDYL)PIPERAZINO]METHANONE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    (5-Chloro-2-thienyl)pyridine: A simpler compound with similar structural features.

    4-(2-Pyridyl)piperazine: Another related compound with a piperazine and pyridine moiety.

    Pyrrolidine-2,5-dione: A versatile scaffold used in drug discovery.

Uniqueness

(5-CHLORO-2-THIENYL)[4-(2-PYRIDYL)PIPERAZINO]METHANONE is unique due to its combination of a thienyl group, a pyridyl group, and a piperazino group. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific applications.

Properties

IUPAC Name

(5-chlorothiophen-2-yl)-(4-pyridin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3OS/c15-12-5-4-11(20-12)14(19)18-9-7-17(8-10-18)13-3-1-2-6-16-13/h1-6H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPJNHJOOEPMERW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(5-CHLORO-2-THIENYL)[4-(2-PYRIDYL)PIPERAZINO]METHANONE
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(5-CHLORO-2-THIENYL)[4-(2-PYRIDYL)PIPERAZINO]METHANONE

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